Trichodesmine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichodesmine-d4 is a labeled analogue of Trichodesmine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are secondary metabolites produced by plants, often as a defense mechanism against herbivores. This compound is used primarily in scientific research due to its neurotoxic properties and its presence in certain plant species such as Crotalaria argyptiaca .
Preparation Methods
The synthesis of Trichodesmine-d4 involves the incorporation of deuterium atoms into the Trichodesmine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques and the use of deuterated solvents and catalysts .
Chemical Reactions Analysis
Trichodesmine-d4, like other pyrrolizidine alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert N-oxides back to the parent alkaloid.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the hydroxyl groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like zinc dust for reduction. The major products formed from these reactions are typically N-oxides and reduced forms of the alkaloid .
Scientific Research Applications
Trichodesmine-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pyrrolizidine alkaloids in various samples.
Biology: Studied for its effects on biological systems, particularly its neurotoxic and hepatotoxic properties.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of analytical methods for food safety and environmental monitoring .
Mechanism of Action
The mechanism of action of Trichodesmine-d4 involves its interaction with cellular components, leading to neurotoxic and hepatotoxic effects. It is believed to exert its effects by forming reactive metabolites that can bind to cellular macromolecules, causing cellular damage and apoptosis. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which is responsible for the bioactivation of the alkaloid .
Comparison with Similar Compounds
Trichodesmine-d4 is unique among pyrrolizidine alkaloids due to its deuterium labeling, which makes it particularly useful in analytical chemistry. Similar compounds include:
Senecionine: Another pyrrolizidine alkaloid with similar toxicological properties.
Lycopsamine: Known for its presence in various plant species and its hepatotoxic effects.
Heliotrine: A pyrrolizidine alkaloid with neurotoxic properties.
These compounds share similar chemical structures and toxicological profiles but differ in their specific biological effects and applications .
Properties
Molecular Formula |
C18H27NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1/i7D2,9D2 |
InChI Key |
SOODLZHDDSGRKL-WSKZUIKRSA-N |
Isomeric SMILES |
[2H]C1(C=C2[C@H]3N1CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C(C)C)[2H] |
Canonical SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.